molecular formula C12H14N4O3S2 B2435930 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 868974-42-9

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2435930
CAS No.: 868974-42-9
M. Wt: 326.39
InChI Key: QXWUVBUYASRXTL-UHFFFAOYSA-N
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Description

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Introduction of the Furan Moiety: The furan-2-ylmethylamine is introduced through a nucleophilic substitution reaction with the thiadiazole intermediate.

    Attachment of the Propanamide Group: The final step involves the acylation of the intermediate with propanoyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, and appropriate solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Functionalized thiadiazole and furan derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

  • Similar Compounds

    • 1,3,4-Thiadiazole-2-thiol
    • 1,3,4-Thiadiazole-2-amine
    • 1,3,4-Thiadiazole-2-carboxamide
  • Uniqueness: : The presence of the furan-2-ylmethylamino and propanamide groups in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial and anticancer activities, compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h3-5H,2,6-7H2,1H3,(H,13,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUVBUYASRXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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